molecular formula C11H17BrN2O2 B7577499 N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide

N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide

Cat. No. B7577499
M. Wt: 289.17 g/mol
InChI Key: IIVUNBJRIBCKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has been found to have high affinity for CB1 and CB2 receptors. It was first synthesized in 2009 by Pfizer Inc. as part of their research into the development of new analgesic drugs. Since then, it has been used in scientific research to study the effects of cannabinoids on the human body.

Mechanism of Action

The mechanism of action of N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide is similar to that of other cannabinoids. It binds to CB1 and CB2 receptors in the brain and other parts of the body, leading to a range of physiological and psychological effects. These effects include altered perception, mood changes, and changes in appetite and sleep patterns.
Biochemical and Physiological Effects:
N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. It also increases the release of the hormone prolactin, which is involved in lactation and reproductive function. In addition, it has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide has several advantages for use in lab experiments. It has high affinity for CB1 and CB2 receptors, which makes it a useful tool for studying the mechanisms of action of cannabinoids. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, there are also limitations to its use. It has been found to be highly potent, which can make it difficult to control the dosage in lab experiments. In addition, its psychoactive effects can make it difficult to study its effects on the body in isolation.

Future Directions

There are several potential future directions for research on N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide. One area of interest is its potential use as a therapeutic agent. Its anti-inflammatory and analgesic effects make it a promising candidate for the treatment of conditions such as chronic pain and inflammation. Another area of interest is its potential use in the development of new drugs. Its high affinity for CB1 and CB2 receptors makes it a useful tool for identifying new compounds that could be used in the treatment of a range of conditions. Finally, further research is needed to better understand the long-term effects of N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide on the human body, particularly with regards to its potential for addiction and other negative side effects.

Synthesis Methods

The synthesis of N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide involves several steps, starting with the reaction of 5-bromo-2-furoic acid with 1-amino-4-methylpentane-2-one to form the intermediate 5-bromo-2-(1-amino-4-methylpentan-2-one)furan. This intermediate is then reacted with isobutyl chloroformate to form the final product, N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide.

Scientific Research Applications

N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide has been used in scientific research to study the effects of cannabinoids on the human body. It has been found to have high affinity for CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. This makes it a useful tool for studying the mechanisms of action of cannabinoids and their effects on the body.

properties

IUPAC Name

N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O2/c1-7(2)5-8(6-13)14-11(15)9-3-4-10(12)16-9/h3-4,7-8H,5-6,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVUNBJRIBCKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)NC(=O)C1=CC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.